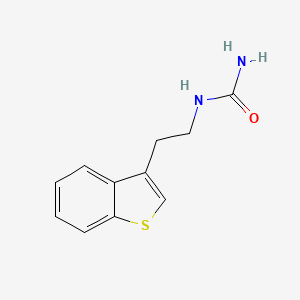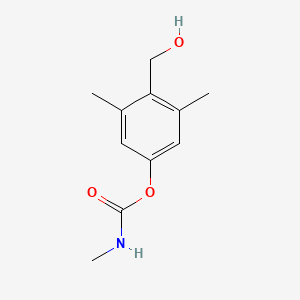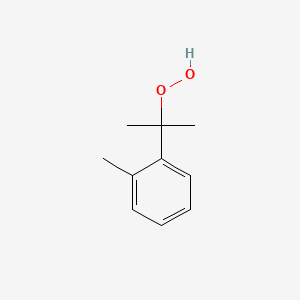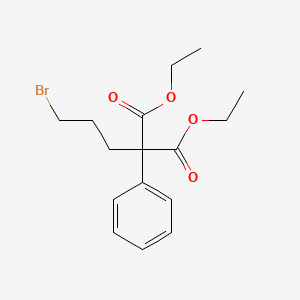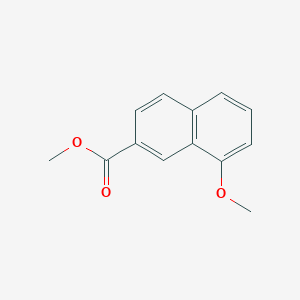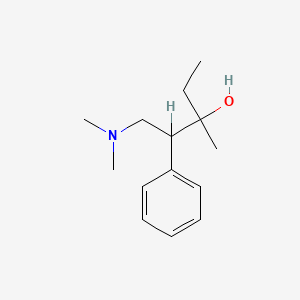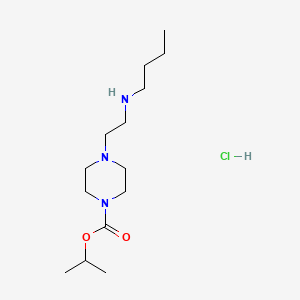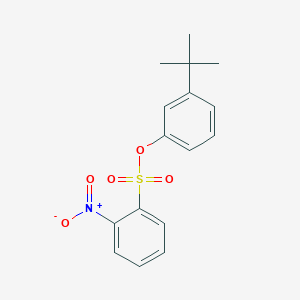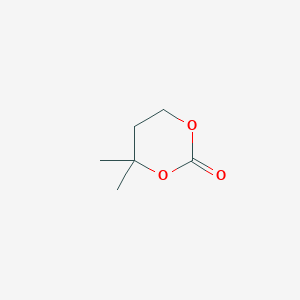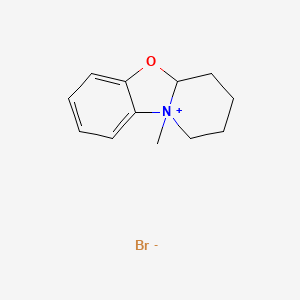
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide is a heterocyclic compound known for its unique structural properties. This compound is part of a broader class of hexahydrophenanthridines, which have been studied for their chemical and biological activities.
Preparation Methods
The synthesis of 4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide involves several steps. One common method is the Ritter reaction, which involves the reaction of 2-methyl-1-phenylcyclohexanol with nitriles . This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the desired product. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Chemical Reactions Analysis
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4a-Methyl-1,2,3,4,4a,10-hexahydropyrido(2,1-b)benzoxazolyl bromide can be compared with other similar compounds such as:
4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines: These compounds share a similar core structure but differ in their substituents and specific chemical properties.
9,10-Benzophenanthridines: These compounds are structurally related but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .
Properties
CAS No. |
35327-73-2 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
10-methyl-2,3,4,4a-tetrahydro-1H-pyrido[2,1-b][1,3]benzoxazol-10-ium;bromide |
InChI |
InChI=1S/C12H16NO.BrH/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13;/h2-3,6-7,12H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
UXHNHVUHRSLHNP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1OC3=CC=CC=C23.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


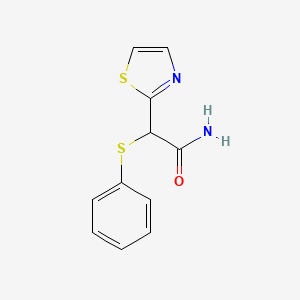
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
